

Section 1: Foundational Principles: The "Why" of Isotopic Labeling

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Compound of Interest

Compound Name: *L-TRYPTOPHAN (INDOLE-3-13C)*

Cat. No.: *B1579970*

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L-Tryptophan is an essential amino acid, serving as a fundamental building block for protein synthesis and as a precursor to a cascade of bioactive molecules, including the neurotransmitter serotonin, the neurohormone melatonin, and the vital coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] Its metabolic fate is primarily dictated by three major pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway mediated by gut microbiota.[3]

The strategic incorporation of a stable, non-radioactive isotope like Carbon-13 (^{13}C) creates a molecular analogue that is chemically identical to its endogenous counterpart but physically distinguishable by mass. This mass shift is the cornerstone of its utility. When L-Tryptophan, Indole-3- ^{13}C is introduced into a biological system, it is processed by enzymes and transport systems as if it were the native molecule. However, its increased mass allows it to be unequivocally traced and differentiated from the endogenous pool by mass spectrometry. This makes it an ideal tool for metabolic flux analysis, pharmacokinetic studies, and as an internal standard for highly accurate quantification.

Section 2: Core Physicochemical and Structural Properties

The introduction of a ^{13}C isotope at the C3 position of the indole ring results in a nominal mass increase of 1 Dalton compared to the unlabeled compound. While this change is foundational for mass spectrometric analysis, it has a negligible impact on the bulk physicochemical properties of the molecule.

Data Summary: Physicochemical Properties

Property	Value	Source(s)
Systematic Name	(S)-2-Amino-3-(3-(^{13}C)-1H-indol-3-yl)propanoic acid	N/A
Molecular Formula	$^{13}\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2$	[4]
Molecular Weight	205.22 g/mol	[4]
Unlabeled MW	204.22 g/mol	N/A
Appearance	White to slightly yellowish crystalline powder	N/A
Solubility	Slightly soluble in water; Insoluble in ethanol	N/A
Melting Point	~280-289 °C (with decomposition)	[5]
Optical Rotation	$[\alpha]_{20/D} \sim -30.5^\circ$ (c = 1 in H_2O)	[5]

Structural Integrity and Isotopic Purity

The specific placement of the ^{13}C label at the indole-3 position is critical. This position is directly adjacent to the alanine side chain and is a key site in many enzymatic reactions. The stability of this C-C bond ensures that the label is not lost during metabolic processing, a prerequisite for a reliable tracer. Commercial suppliers typically provide this compound with high chemical ($\geq 98\%$) and isotopic (≥ 99 atom % ^{13}C) purity, which is essential for minimizing analytical interference.[4][5]

Section 3: Spectroscopic Signature and Characterization

The ^{13}C label fundamentally alters the spectroscopic fingerprint of the molecule, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ^{13}C NMR spectroscopy, the signal corresponding to the labeled carbon atom will be significantly enhanced due to the high isotopic enrichment (from ~1.1% natural abundance to >99%). Based on reference spectra of unlabeled L-Tryptophan, the chemical shifts for the indole ring carbons are well-defined.[6] The Indole-3-carbon (C3) typically resonates at approximately 111 ppm. In the ^{13}C NMR spectrum of L-Tryptophan, Indole-3- ^{13}C , this specific peak will exhibit a dramatic increase in intensity relative to all other carbon signals, confirming the label's position.

In ^1H NMR, the proton attached to the C2 position of the indole ring (resonating around 7.26 ppm) will exhibit a ^{13}C - ^1H coupling constant (J-coupling) with the adjacent C3 carbon, which can be observed in high-resolution spectra.[1][6]

Mass Spectrometry (MS)

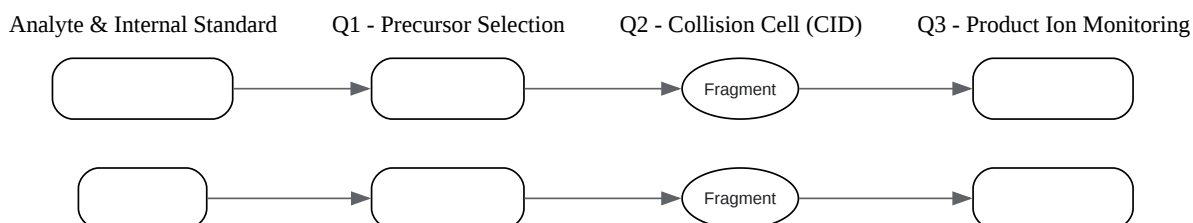
Mass spectrometry is the primary technique for differentiating and quantifying the labeled compound. The parent ion $(\text{M}+\text{H})^+$ will appear at m/z 206.1, precisely 1 Dalton higher than unlabeled L-Tryptophan (m/z 205.1).

Causality of Fragmentation: The true power of isotopic labeling is revealed in tandem mass spectrometry (MS/MS). The most characteristic fragmentation of L-Tryptophan involves the loss of the alanine side chain, producing a stable indolium cation.

- Unlabeled Tryptophan: The precursor ion at m/z 205.1 fragments to produce a major product ion at m/z 130.0.[7] This corresponds to the indolium moiety. Another common fragment is seen at m/z 146.0.[2]
- Indole-3- ^{13}C Labeled Tryptophan: Since the ^{13}C label is on the indole ring, the indolium fragment retains the label. Therefore, the precursor ion at m/z 206.1 will fragment to produce a key product ion at m/z 131.0. The fragment at m/z 146.0, which also contains the indole ring, will shift to m/z 147.0.

This predictable and well-defined mass shift forms the basis for a robust Multiple Reaction Monitoring (MRM) assay.

Workflow for MRM Method Development



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Caption: MRM workflow for simultaneous detection of tryptophan and its ¹³C-labeled internal standard.

Section 4: Application as an Internal Standard for Absolute Quantification

The gold standard for quantifying small molecules in complex matrices like plasma, serum, or tissue homogenates is the stable isotope dilution (SID) method coupled with LC-MS/MS.[8] L-Tryptophan, Indole-3-¹³C is an ideal internal standard (IS) for this purpose.

Principle of Self-Validation: The IS is added to the sample at the very beginning of the workflow (e.g., before protein precipitation).[8] Because the IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and derivatization variability as the endogenous L-Tryptophan. Any loss or analytical variation affecting the analyte will equally affect the IS. By calculating the ratio of the analyte signal to the IS signal, these variations are canceled out, leading to a highly precise and accurate measurement.

Section 5: Field-Proven Experimental Protocol: Quantification in Human Serum

This protocol outlines a validated method for the absolute quantification of L-Tryptophan in human serum using L-Tryptophan, Indole-3-¹³C as an internal standard.

Materials and Reagents

- L-Tryptophan (analyte standard)
- L-Tryptophan, Indole-3-¹³C (Internal Standard, IS)
- LC-MS Grade Methanol (MeOH) and Water
- Formic Acid (FA)
- Human Serum (or other biological matrix)
- Protein Precipitation Agent: Trichloroacetic acid (TCA) or cold Acetonitrile (ACN) with 1% FA.

Preparation of Standards

- Primary Stocks (1 mg/mL): Prepare separate stock solutions of L-Tryptophan and the IS in 50:50 MeOH:Water.
- Calibration Curve Standards: Serially dilute the L-Tryptophan primary stock to create calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.
- Internal Standard Working Solution (5 µg/mL): Dilute the IS primary stock to a final concentration of 5 µg/mL. This concentration should be chosen to be within the linear range of the assay and representative of the expected endogenous levels.

Sample Preparation Workflow

- Aliquot Samples: Thaw frozen serum samples on ice. Aliquot 50 µL of each sample, calibrator, and quality control (QC) into a 1.5 mL microcentrifuge tube.

- Spike Internal Standard: Add 10 μL of the IS working solution (5 $\mu\text{g}/\text{mL}$) to every tube except for a "blank" sample (which receives 10 μL of 50:50 MeOH:Water instead). Vortex briefly.
- Protein Precipitation: Add 200 μL of cold ACN containing 1% FA to each tube. This high volume of organic solvent denatures and precipitates proteins.
- Vortex & Incubate: Vortex vigorously for 1 minute to ensure complete mixing and precipitation. Incubate at 4°C for 20 minutes to enhance protein crashing.
- Centrifugation: Centrifuge the tubes at $>13,000 \times g$ for 15 minutes at 4°C. This will pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean LC-MS vial. The supernatant contains the analyte and IS, while interfering proteins are left behind.
- Analysis: The sample is now ready for injection into the LC-MS/MS system.

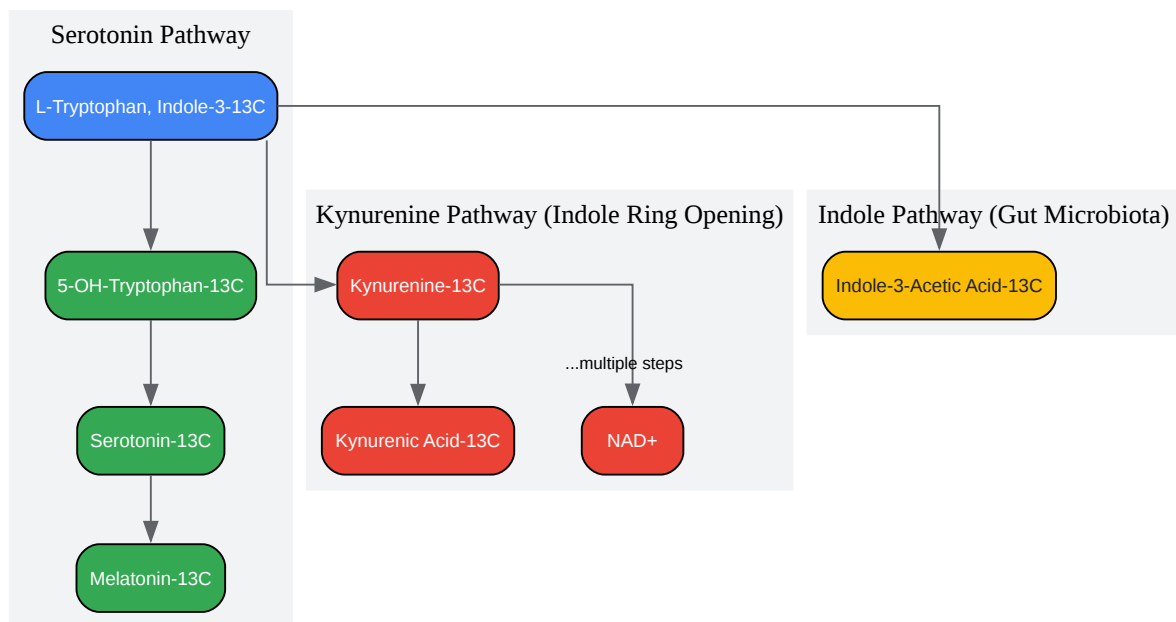
LC-MS/MS Conditions

Parameter	Recommended Setting	Rationale
LC Column	C18 Reverse-Phase (e.g., Atlantis T3, 2.1x100mm, 3µm)	Provides good retention and separation for polar amino acids.[9]
Mobile Phase A	Water with 0.1% Formic Acid	Standard aqueous phase for reverse-phase chromatography.
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid	Standard organic phase.[9]
Gradient	5% B to 95% B over 5-8 minutes	A typical gradient to elute the analyte and clear the column.
Flow Rate	0.3 - 0.5 mL/min	Standard for analytical LC columns.
Ionization Mode	Electrospray Ionization, Positive (ESI+)	Tryptophan readily forms a positive ion [M+H] ⁺ .
MRM Transitions	L-Tryptophan: 205.1 -> 130.0 (Quantifier), 205.1 -> 146.0 (Qualifier) IS: 206.1 -> 131.0 (Quantifier)	Based on established fragmentation patterns.[2][7]

Section 6: Metabolic Fate and Tracer Analysis

When used as a tracer, the ¹³C at the indole-3 position can be followed through its major metabolic pathways. The label will be retained in key downstream metabolites that keep the indole ring intact, such as serotonin and indole-3-acetic acid. However, upon opening of the indole ring via the kynurenine pathway, the labeled carbon will be incorporated into metabolites like kynurenine and its derivatives.

Diagram of L-Tryptophan Metabolic Fate



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